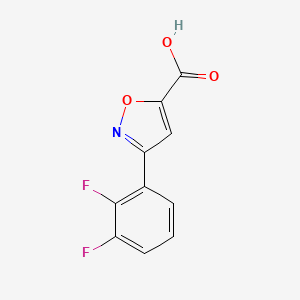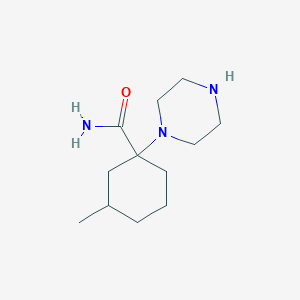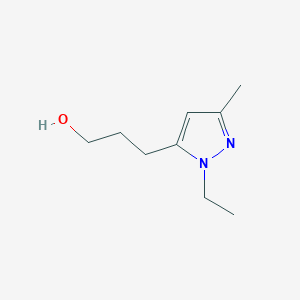
3-(1-Ethyl-3-methyl-1h-pyrazol-5-yl)propan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of an ethyl and a methyl group attached to the pyrazole ring, along with a propanol side chain. Pyrazoles are known for their versatility in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with a suitable propanol derivative. One common method involves the alkylation of 1-ethyl-3-methyl-1H-pyrazole with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions in an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and automated systems may also be employed to ensure consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for halogenation.
Major Products Formed
Oxidation: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanal or 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propanone.
Reduction: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propane.
Substitution: Formation of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propyl halides or amines.
Applications De Recherche Scientifique
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol has various applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential lead compound for the development of new pharmaceuticals.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol depends on its specific application. In biological systems, it may interact with various molecular targets such as enzymes or receptors. The presence of the pyrazole ring can facilitate binding to specific active sites, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 3-(1-Methyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(1-Ethyl-1H-pyrazol-5-yl)propan-1-ol
- 3-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)propan-1-ol
Uniqueness
3-(1-Ethyl-3-methyl-1H-pyrazol-5-yl)propan-1-ol is unique due to the specific substitution pattern on the pyrazole ring, which can influence its reactivity and biological activity. The combination of the ethyl and methyl groups along with the propanol side chain provides distinct chemical properties that can be leveraged in various applications.
Propriétés
Formule moléculaire |
C9H16N2O |
|---|---|
Poids moléculaire |
168.24 g/mol |
Nom IUPAC |
3-(2-ethyl-5-methylpyrazol-3-yl)propan-1-ol |
InChI |
InChI=1S/C9H16N2O/c1-3-11-9(5-4-6-12)7-8(2)10-11/h7,12H,3-6H2,1-2H3 |
Clé InChI |
KGFULNLPJCSNLN-UHFFFAOYSA-N |
SMILES canonique |
CCN1C(=CC(=N1)C)CCCO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


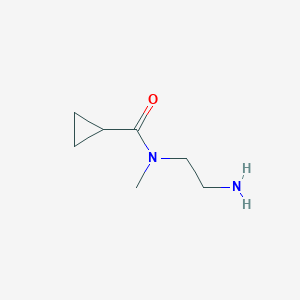
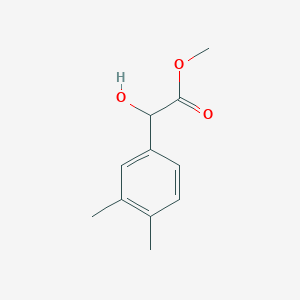

![3-{[(Benzyloxy)carbonyl]amino}-3-(2,4-dichlorophenyl)propanoic acid](/img/structure/B13522642.png)
![3,5-Dimethyl-4-[(oxiran-2-yl)methoxy]benzonitrile](/img/structure/B13522655.png)

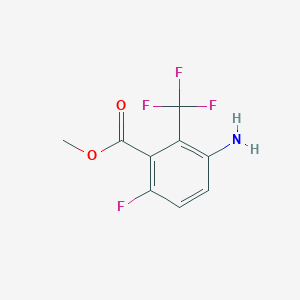
![4-[(3H-diazirin-3-yl)methyl]phenol](/img/structure/B13522675.png)

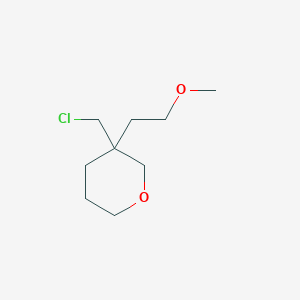
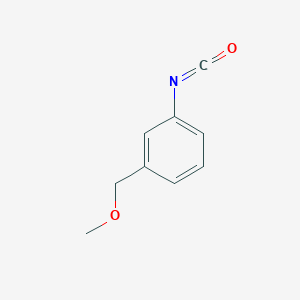
![1,8-Dioxaspiro[5.5]undecan-4-amine](/img/structure/B13522692.png)
